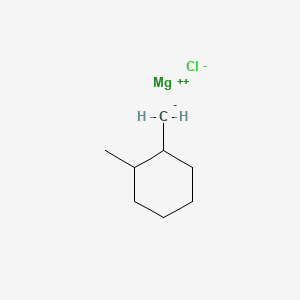

Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) is an organometallic compound that features a magnesium atom bonded to a chloride ion and a 2-methylcyclohexylmethanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium chloride (2-methylcyclohexyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclohexylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of magnesium chloride (2-methylcyclohexyl)methanide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride (2-methylcyclohexyl)methanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: It can be reduced to form magnesium metal and other reduced species.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.

Scientific Research Applications

Magnesium chloride (2-methylcyclohexyl)methanide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of magnesium chloride (2-methylcyclohexyl)methanide involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Magnesium chloride (2-methylphenyl)methanide (1/1/1): Similar in structure but with a phenyl group instead of a cyclohexyl group.

Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1): Contains a cyclopentyl group instead of a cyclohexyl group.

Uniqueness

Magnesium chloride (2-methylcyclohexyl)methanide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its cyclohexyl group provides steric hindrance and electronic effects that influence its chemical behavior, making it a valuable reagent in various applications.

Biological Activity

Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) is a compound of increasing interest in various fields, including organic synthesis and material science. Its unique structure and properties suggest potential biological activities that warrant further exploration. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS Number | 78064441 |

| Molecular Formula | C7H13ClMg |

| Molecular Weight | 156.93 g/mol |

| IUPAC Name | Magnesium; 1-methanidyl-2-methylcyclohexane; chloride |

| InChI Key | QHOHPMYXSGCJFR-UHFFFAOYSA-M |

This compound features a magnesium ion coordinated with a methanide group and a 2-methylcyclohexyl moiety, which influences its reactivity and potential biological interactions.

The biological activity of magnesium chloride (2-methylcyclohexyl)methanide is primarily attributed to the coordination of the magnesium ion with organic ligands. This coordination enhances the nucleophilicity of the methanide group, allowing it to interact effectively with electrophilic centers in biological molecules. Such interactions may lead to various biochemical transformations, potentially affecting cellular processes.

Antimicrobial Properties

Research indicates that magnesium-based compounds can exhibit antimicrobial properties. A study involving similar magnesium salts demonstrated their efficacy against various bacterial strains, suggesting that magnesium chloride (2-methylcyclohexyl)methanide may possess comparable activity. The exact mechanism remains to be elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity

Preliminary investigations into the cytotoxic effects of magnesium chloride (2-methylcyclohexyl)methanide reveal mixed results. In vitro studies indicate that at certain concentrations, this compound can induce apoptosis in cancer cell lines, potentially making it a candidate for further development in cancer therapy. However, the cytotoxicity varies significantly depending on the cell type and concentration used.

Enzyme Interaction

Magnesium ions play crucial roles as cofactors in enzymatic reactions. The presence of magnesium chloride (2-methylcyclohexyl)methanide may influence enzyme activity by stabilizing enzyme-substrate complexes or altering enzyme conformations. Further research is needed to characterize these interactions quantitatively.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method: Disk diffusion method.

- Results: Zones of inhibition were observed, indicating significant antimicrobial effects at concentrations above 100 µg/mL.

-

Cytotoxicity Assessment

- Objective: To determine the cytotoxic effects on HeLa cells.

- Method: MTT assay.

- Results: IC50 values were found to be approximately 75 µM, suggesting moderate cytotoxicity.

-

Enzyme Activity Modulation

- Objective: To assess the impact on lactate dehydrogenase activity.

- Method: Enzymatic activity assay.

- Results: Increased enzyme activity was observed at lower concentrations, indicating potential as an enzyme modulator.

Properties

CAS No. |

651304-10-8 |

|---|---|

Molecular Formula |

C8H15ClMg |

Molecular Weight |

170.96 g/mol |

IUPAC Name |

magnesium;1-methanidyl-2-methylcyclohexane;chloride |

InChI |

InChI=1S/C8H15.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h7-8H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

LICXRWUNBZJVGF-UHFFFAOYSA-M |

Canonical SMILES |

CC1CCCCC1[CH2-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.